2-(azocan-1-yl)ethanamine

Beschreibung

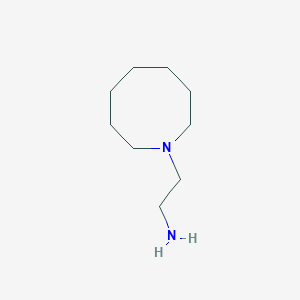

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(azocan-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c10-6-9-11-7-4-2-1-3-5-8-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGCHESRGLETHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150113 | |

| Record name | Hexahydro-2H-azocine-1-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-67-6 | |

| Record name | N-(2-Aminoethyl)octahydroazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-2H-azocine-1-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydro-2H-azocine-1-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2H-azocine-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Derivatization of the 2-(azocan-1-yl)ethanamine Scaffold

The bifunctional nature of this compound, possessing both a primary and a tertiary amine, allows for selective chemical modifications at two distinct sites.

The primary amine (-NH₂) is a versatile nucleophilic handle for a wide range of chemical transformations. iu.edu Derivatization at this site is common for altering the molecule's properties or for linking it to other moieties.

Acylation: The primary amine readily reacts with acylating agents like acid chlorides, anhydrides, or activated esters to form stable amide bonds. iu.eduresearchgate.net For example, reaction with acetyl chloride would yield N-(2-(azocan-1-yl)ethyl)acetamide. Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) produces sulfonamides.

Alkylation: Further alkylation can convert the primary amine into a secondary or tertiary amine. This can be achieved via reductive amination with aldehydes or ketones or through direct alkylation with alkyl halides, though the latter carries the risk of overalkylation.

Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions results in the formation of an imine (Schiff base), which can be a stable final product or an intermediate for further reactions.

Table 4: Derivatization Reactions at the Primary Amine

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Acylation | Acid Chlorides / Anhydrides | Acetyl Chloride | Amide |

| Sulfonylation | Sulfonyl Chlorides | p-Toluenesulfonyl Chloride | Sulfonamide |

| Alkylation (Reductive Amination) | Aldehydes / Ketones + Reducing Agent | Acetone + NaBH₃CN | Secondary Amine |

| Schiff Base Formation | Aldehydes / Ketones | Benzaldehyde | Imine |

The nitrogen atom within the azocane (B75157) ring is a tertiary amine. While less reactive as a nucleophile than the primary amine due to steric hindrance, it can still undergo specific chemical transformations.

Quaternization: The tertiary amine can be alkylated with potent alkylating agents, such as methyl iodide or benzyl (B1604629) bromide, to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This reaction introduces a permanent positive charge onto the azocane nitrogen, significantly altering the molecule's solubility and electronic properties.

N-Oxide Formation: Oxidation of the tertiary amine with an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding N-oxide. This transformation introduces a polar N-O bond and can modulate the biological activity or metabolic profile of the parent compound.

Table 5: Derivatization Reactions at the Azocane Nitrogen

| Reaction Type | Reagent | Resulting Structure |

|---|---|---|

| Quaternization | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |

| N-Oxidation | m-CPBA or H₂O₂ | N-Oxide |

Ring Expansion and Contraction Strategies for Related Heterocycles

The synthesis of eight-membered nitrogen heterocycles, such as the azocane ring present in this compound, presents a formidable challenge in organic chemistry due to unfavorable entropic and enthalpic factors. rsc.org To overcome these hurdles, various synthetic methodologies focusing on ring expansion of smaller, more readily available heterocycles or, less commonly, ring contraction of larger rings have been developed. These strategies provide a powerful means to construct the azocane core and its derivatives.

Ring Expansion Methodologies

Ring expansion reactions offer an efficient pathway to azocane-related structures by increasing the ring size of smaller precursors, such as piperidines or pyridines.

Palladium-Catalyzed Two-Carbon Ring Expansion: A notable strategy involves the palladium-catalyzed rearrangement of allylic amines. This method facilitates an efficient two-carbon homologation of 2-alkenyl piperidines to furnish their corresponding azocane counterparts. researchgate.netrsc.org The reaction conditions are generally mild and demonstrate a tolerance for a range of functional groups. researchgate.netchemrxiv.org An important feature of this transformation is the electronic control of the palladium-promoted equilibrium, which drives the reaction toward the formation of the larger, medium-sized ring. rsc.org

Reaction: 2-Alkenyl piperidine (B6355638) to Azocane

Catalyst: Palladium complexes researchgate.netrsc.org

Key Feature: Can proceed with high enantioretention, making it valuable for asymmetric synthesis researchgate.netrsc.org

Alkyne-Induced Ring Expansion: Annulated tetrahydropyridines can undergo ring expansion to form azocine (B12641756) rings when treated with activated alkynes. nih.govmdpi.com The proposed mechanism involves a Michael addition of the tertiary nitrogen atom to the alkyne, followed by a nucleophilic substitution in the resulting zwitterionic intermediate. nih.gov This method has been successfully applied to the synthesis of various fused azocine systems, such as benzo[c]azocines and pyrimido[4,5-d]azocines. nih.govmdpi.comresearchgate.net

Photochemical researchgate.netrsc.org-Sigmatropic Rearrangement: A novel route for constructing azocine and benzoazocine frameworks involves the photochemical ring expansion of 6-membered furopyridinones. rsc.orgrsc.orgnih.gov This reaction proceeds via a researchgate.netrsc.org-sigmatropic rearrangement under UV irradiation. rsc.orgsemanticscholar.org The methodology is noted for its excellent atom economy and can be performed under continuous flow conditions, making it an attractive approach for accessing these eight-membered heterocycles. rsc.orgrsc.org

Other Rearrangement and Cascade Reactions: Several other strategies have been employed for the synthesis of eight-membered nitrogen heterocycles. These include:

A domino inverse electron-demand Diels-Alder reaction followed by a thermal ring expansion to yield arene-annulated azocines. researchgate.net

An enantioselective Michael addition followed by a four-atom ring expansion cascade involving cyclobutanones to produce functionalized eight-membered benzolactams. researchgate.net

Nickel-catalyzed cycloetherification followed by a Claisen rearrangement of alcohols to form hexahydroazocin-3-ones. nih.gov

The formal cross-dimerization between strained three-membered aza-heterocycles (aziridines) and three- or four-membered ring ketones, which provides a versatile route to diverse N-heterocycles. springernature.comnih.gov

Ring Contraction Methodologies

While less common for the direct synthesis of azocanes, ring contraction strategies are crucial in heterocyclic chemistry and can be conceptually applied. These methods typically involve the transformation of a larger ring into a smaller, often more functionalized one.

Photomediated Ring Contraction: Saturated heterocycles, such as piperidines, can undergo ring contraction through visible light-mediated reactions. nih.gov This process often involves a Norrish type II reaction of an α-acylated precursor, leading to the remodeling of the heterocyclic scaffold. nih.gov

Transannular Ring Contraction: Medium-sized azacycles (8- to 13-membered rings) containing both a nucleophilic nitrogen and a potential electrophilic site can undergo transannular cyclization. rsc.org This strategy is particularly effective for constructing azabicyclic systems and often involves the cleavage of an N-protecting group to induce the ring-contracting cyclization. rsc.org

Rearrangement of Bicyclic Intermediates: A common strategy for the ring contraction of saturated azacycles involves the formation of bicyclic, quaternary-ammonium intermediates. These intermediates can then undergo a formal ring contraction upon attack by an external nucleophile. nih.gov

These diverse strategies, particularly the various ring expansion methodologies, are essential for accessing the challenging eight-membered azocane scaffold and its derivatives, providing pathways to complex molecules with potential applications in medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-(azocan-1-yl)ethanamine, ¹H and ¹³C NMR, along with two-dimensional correlation techniques, offer a detailed map of its structure.

The protons on the carbon adjacent to the ring nitrogen (C2 and C8 of the azocane (B75157) ring) and the methylene (B1212753) group of the ethyl chain attached to this nitrogen are expected to be the most deshielded. The protons of the primary amine group (-NH₂) would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent due to hydrogen bonding and exchange.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H₂N- | ~1.5-2.5 | Broad Singlet | 2H |

| -CH ₂-NH₂ | ~2.80 | Triplet | 2H |

| -N-CH ₂-CH₂- | ~2.75 | Triplet | 2H |

| Azocane C2-H ₂, C8-H ₂ | ~2.60 | Multiplet | 4H |

| Azocane C3-H ₂, C7-H ₂ | ~1.65 | Multiplet | 4H |

| Azocane C4-H ₂, C5-H ₂, C6-H ₂ | ~1.55 | Multiplet | 6H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, due to symmetry, the azocane ring is expected to show four distinct signals, while the ethylamine (B1201723) side chain will contribute two signals.

The carbons directly bonded to the nitrogen atoms (C2, C8 of the azocane ring and the two carbons of the ethylamine chain) will be the most downfield-shifted. The chemical shifts of the other methylene groups in the azocane ring will appear at higher fields.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₂-NH₂ | ~40-45 |

| -N-C H₂-CH₂- | ~55-60 |

| Azocane C 2, C 8 | ~50-55 |

| Azocane C 3, C 7 | ~25-30 |

| Azocane C 4, C 6 | ~25-30 |

| Azocane C 5 | ~25-30 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each carbon atom with its directly attached protons. For instance, the carbon signal predicted around 40-45 ppm would show a cross-peak with the proton triplet at approximately 2.80 ppm, confirming the -C H₂-NH₂ group.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations (typically over two to three bonds). HMBC would be crucial in confirming the connectivity between the ethylamine chain and the azocane ring. For example, the protons of the -N-C H₂- group on the ethyl chain would show a correlation to the C2 and C8 carbons of the azocane ring, and vice-versa.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (molar mass: 156.27 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 156.

A characteristic fragmentation pathway for aliphatic amines is α-cleavage, where the bond adjacent to the nitrogen atom is broken. This leads to the formation of a stable, resonance-stabilized cation. For this compound, two primary α-cleavage patterns are anticipated:

Cleavage of the C-C bond in the ethylamine side chain, resulting in the loss of a •CH₂NH₂ radical and the formation of an azocane-methylene cation at m/z 126.

Fragmentation within the azocane ring, leading to various smaller charged fragments. The most prominent fragment is often the one resulting from the loss of the largest alkyl group from the nitrogen, which in this case would be complex due to the cyclic nature. A common fragmentation for N-alkyl amines is the formation of an iminium ion. For instance, the base peak is often observed at m/z corresponding to the [CH₂=NRR']⁺ fragment. In this case, a significant peak at m/z 127 corresponding to the [azocan-CH₂]⁺ fragment could be expected.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment | Fragmentation Pathway |

| 156 | [C₉H₂₀N₂]⁺ | Molecular Ion |

| 127 | [C₈H₁₅N]⁺ | α-cleavage (loss of •CH₂NH₂) |

| 98 | [C₆H₁₂N]⁺ | α-cleavage within the azocane ring |

| 84 | [C₅H₁₀N]⁺ | Further fragmentation of the azocane ring |

| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺ from the ethylamine side chain |

Note: The relative intensities of the peaks would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands for the amine N-H bonds and the alkane C-H bonds.

The primary amine (-NH₂) group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹ (an asymmetric and a symmetric stretch). An N-H bending vibration is also expected around 1590-1650 cm⁻¹. The C-H stretching vibrations of the methylene groups in the azocane ring and ethyl chain will appear just below 3000 cm⁻¹. The C-N stretching vibrations are typically found in the fingerprint region between 1000 and 1250 cm⁻¹.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3500 (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| ~2850-2960 | C-H Stretch | Alkane (CH₂) |

| ~1590-1650 | N-H Bend | Primary Amine (-NH₂) |

| ~1450-1470 | C-H Bend (Scissoring) | Alkane (CH₂) |

| ~1000-1250 | C-N Stretch | Aliphatic Amine |

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

Research has been conducted on derivatives and related structures containing the azocane moiety. For instance, the crystal structure of a more complex molecule, 14-(2-(azocan-1-yl)phenyl)-8-(2-(pyrrolidin-1-yl)benzyl)ethanamine, was determined by single-crystal X-ray analysis. rsc.org Similarly, the X-ray crystal structure of the hydrated iminium salt, 1-(hydroxymethyl)azocan-1-ium chloride, has also been reported. researchgate.net These studies confirm the utility of the azocane ring in forming crystalline materials suitable for X-ray diffraction analysis and provide insights into the conformational preferences of the eight-membered ring in different chemical environments.

The determination of the crystal structure of this compound would provide invaluable information. It would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. Furthermore, it would elucidate the conformation of the flexible azocane ring and the ethylamine side chain, as well as the nature of any intermolecular interactions, such as hydrogen bonding, which would govern the crystal packing.

Should single-crystal X-ray diffraction data for this compound become available, it would be presented in a standard crystallographic data table, an example of which is shown below for illustrative purposes.

Table 1: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₂₀N₂ |

| Formula weight | 156.27 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 12.456(5) Å, β = 109.23(3)° | |

| c = 8.789(3) Å, γ = 90° | |

| Volume | 1045.6(7) ų |

| Z | 4 |

| Density (calculated) | 0.991 Mg/m³ |

| Absorption coefficient | 0.061 mm⁻¹ |

| F(000) | 352 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound has been found.

This table would typically be accompanied by another table detailing selected bond lengths and angles, providing a quantitative description of the molecular geometry. The analysis of this data would offer a foundational understanding of the solid-state structure of this compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about electron distribution, which in turn dictates the molecule's reactivity and physical properties. For 2-(azocan-1-yl)ethanamine, density functional theory (DFT) is a suitable method, offering a good balance between accuracy and computational cost. osti.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial descriptors of chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Another key property that can be calculated is the pKa, which describes the acidity or basicity of the amine groups. srce.hrblogspot.comacs.org Accurate pKa prediction is vital as the ionization state of a molecule at physiological pH profoundly influences its solubility, membrane permeability, and interaction with biological targets. These calculations typically involve thermodynamic cycles and continuum solvent models to simulate the aqueous environment. researchgate.net

A hypothetical set of quantum chemical properties for this compound, calculated at the B3LYP/6-31G* level of theory, is presented below.

Table 1: Calculated Quantum Chemical Properties of this compound This data is hypothetical and for illustrative purposes.

| Property | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 1.8 D |

| pKa (ethylamine) | 10.5 |

| pKa (azocane nitrogen) | 9.8 |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Flexible molecules like this compound can adopt multiple conformations, and identifying the low-energy conformers is essential for understanding its interactions with biological macromolecules. rsc.orgcambridge.org

Conformational analysis of the eight-membered azocane (B75157) ring is complex due to the large number of degrees of freedom. youtube.comifj.edu.pl Various conformers, such as boat-chair and twist-chair, are possible. The ethylamine (B1201723) side chain adds further flexibility. Computational methods like molecular mechanics and quantum mechanics can be used to explore the potential energy surface and identify stable conformers.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. aip.orgacs.orgchemrxiv.org By simulating the movements of atoms and bonds, MD can reveal the accessible conformational space, the flexibility of different molecular regions, and the transitions between different conformational states. These simulations are particularly useful for understanding how the molecule might adapt its shape upon binding to a receptor.

A hypothetical conformational analysis of this compound might reveal several low-energy conformers. The relative energies of these conformers determine their population at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers This data is hypothetical and for illustrative purposes.

| Conformer | Azocane Ring Conformation | Side Chain Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Boat-Chair | Extended | 0.0 |

| 2 | Boat-Chair | Folded | 1.2 |

| 3 | Twist-Chair | Extended | 2.5 |

| 4 | Twist-Chair | Folded | 3.8 |

Virtual Screening and Ligand-Based Drug Design (LBDD) Methodologies

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods are invaluable. fiveable.menih.gov These approaches are founded on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Pharmacophore modeling is a key LBDD technique. creative-biolabs.comdergipark.org.trnih.gov A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. For this compound, a pharmacophore model could be developed based on a set of known active compounds that are structurally analogous. This model would highlight the crucial features, such as hydrogen bond donors and acceptors, and hydrophobic regions, required for activity. This pharmacophore can then be used to screen large chemical databases to identify novel compounds with the desired features.

Structure-Based Drug Design (SBDD) Approaches for Target Interactions

In contrast to LBDD, structure-based drug design (SBDD) is applicable when the 3D structure of the biological target is known. nih.goviaanalysis.com Molecular docking is a central component of SBDD, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govjscimedcentral.com

For this compound, a docking study would involve placing the molecule into the binding site of a target protein and evaluating the interactions. The scoring functions used in docking estimate the binding affinity, allowing for the ranking of different poses and different molecules. This information can guide the modification of the ligand to improve its binding affinity and selectivity. The flexibility of both the ligand and the protein's binding site can be taken into account to provide a more realistic model of the binding event. openreview.net

Chemoinformatic and Bioinformatic Analysis of Analogue Libraries

Chemoinformatics provides the tools to analyze and compare large collections of chemical compounds. nih.govacs.orgnih.govrjeid.comchemrxiv.org By analyzing a library of analogues of this compound, it is possible to understand the structure-activity relationships (SAR). This involves systematically modifying the structure of the parent molecule and observing the effect on its activity.

Descriptors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors can be calculated for each analogue. These properties are crucial for determining a compound's drug-likeness. By analyzing the chemical space covered by the analogue library, researchers can identify regions of promising activity and guide the design of new compounds with improved properties.

Investigation of Biological Activity and Molecular Interactions in Vitro

Characterization of Molecular Targets and Binding Mechanisms

The interaction of 2-(azocan-1-yl)ethanamine and its derivatives with specific biological molecules is crucial for understanding their mechanism of action. The following subsections detail the findings from various in vitro assays.

Enzyme Inhibition Assays (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a target for various therapeutic areas. Guanethidine (B1672426), or 2-[2-(azocan-1-yl)ethyl]guanidine, a structurally related compound to this compound, is known to be an adrenergic neuron blocking agent. scribd.com However, extensive literature searches did not yield specific data on the direct inhibitory activity of this compound or its close analogs on acetylcholinesterase.

Data on Acetylcholinesterase Inhibition

| Compound | Assay Type | Target | Result | Source |

|---|---|---|---|---|

| This compound | Inhibition Assay | Acetylcholinesterase | Data not available | N/A |

Receptor Binding Studies (e.g., Estrogen Receptor)

The estrogen receptor (ER) is a critical target in the development of treatments for hormone-dependent cancers. A patent for 2-phenyl-1-[4-(2-aminoethoxy)-benzyl]-indoles as estrogenic agents included a compound containing the azocan-1-yl-ethoxy moiety, namely 1-[4-(2-Azocan-1-yl-ethoxy)-benzyl]-2-(4-hydroxy-phenyl) 3-methyl-1H-indol-5-ol. google.com This compound was evaluated for its binding affinity to the estrogen receptor. The results indicated that this specific compound does not bind to the estrogen receptor. google.com

Data on Estrogen Receptor Binding

| Compound | Assay Type | Target | Result | Source |

|---|---|---|---|---|

| 1-[4-(2-Azocan-1-yl-ethoxy)-benzyl]-2-(4-hydroxy-phenyl) 3-methyl-1H-indol-5-ol | Receptor Binding Assay | Estrogen Receptor | Does not bind | google.com |

| This compound | Receptor Binding Assay | Estrogen Receptor | Data not available | N/A |

Kinase Inhibition Profiling (e.g., Pim Kinase)

Pim kinases are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation and survival, making them attractive targets for cancer therapy. Despite the interest in Pim kinase inhibitors, a thorough review of the scientific literature did not reveal any studies that have specifically investigated the inhibitory effects of this compound or its derivatives on Pim kinases.

Data on Pim Kinase Inhibition

| Compound | Assay Type | Target | Result | Source |

|---|---|---|---|---|

| This compound | Inhibition Profiling | Pim Kinase | Data not available | N/A |

Antimicrobial Activity Studies (In Vitro)

The potential of this compound and its analogs as antimicrobial agents has been explored, with some research focusing on their ability to combat bacterial and fungal pathogens.

Antibacterial Screening (In Vitro)

Guanethidine, a compound featuring the 2-(azocan-1-yl)ethyl moiety, has demonstrated notable antibacterial properties. Studies have shown that guanethidine can enhance the activity of certain antibiotics against resistant bacterial strains. For instance, it has been reported to restore tetracycline (B611298) sensitivity in multidrug-resistant E. coli by inhibiting efflux pumps.

Data on Antibacterial Screening

| Compound | Assay Type | Organism | Result | Source |

|---|---|---|---|---|

| Guanethidine (2-[2-(azocan-1-yl)ethyl]guanidine) | Antibiotic Synergy | Multidrug-resistant E. coli | Enhances tetracycline sensitivity | |

| Guanethidine (2-[2-(azocan-1-yl)ethyl]guanidine) | Antibiotic Synergy | Gram-negative bacteria | Enhances rifampicin (B610482) activity | |

| This compound | Antibacterial Screening | Various | Data not available | N/A |

Antifungal Screening (In Vitro)

Data on Antifungal Screening

| Compound | Assay Type | Organism | Result | Source |

|---|---|---|---|---|

| This compound | Antifungal Screening | Various | Data not available | N/A |

Antineoplastic Activity Investigations (In Vitro Cell Lines)

The exploration of novel chemical entities for their anticancer potential is a cornerstone of oncological research. The in vitro assessment of a compound's ability to inhibit the growth of cancer cell lines is a critical first step in this process. While specific studies detailing the antineoplastic activity of this compound are not extensively available in the public domain, the structural motif of an azocane (B75157) ring linked to an ethanamine side chain is found in compounds investigated for their therapeutic properties, including those with potential anticancer effects. For instance, the azocane moiety has been incorporated into larger molecular scaffolds designed as inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes often dysregulated in cancer. ulb.ac.be

The evaluation of a compound's antineoplastic activity in vitro typically involves a panel of human cancer cell lines representing various tumor types. A standard method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. The result is often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

While specific IC50 values for this compound against various cancer cell lines are not readily found in the reviewed literature, the table below illustrates a hypothetical representation of how such data would be presented. This is for illustrative purposes only and does not represent actual experimental results for this specific compound.

Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| HepG2 | Liver Cancer | Data not available |

Further research is required to determine the specific cytotoxic profile of this compound against a comprehensive panel of cancer cell lines.

Neurotransmitter Modulation Potential and Related In Vitro Assays

The structural features of this compound, particularly the ethanamine side chain, bear resemblance to the structures of various biogenic amines that function as neurotransmitters. This has prompted investigations into its potential to interact with and modulate the activity of neurotransmitter systems. The primary methods to assess such interactions in vitro include receptor binding assays and enzyme inhibition assays.

Receptor Binding Assays: These assays are crucial for determining the affinity of a compound for specific neurotransmitter receptors. mdpi.com They typically involve incubating a radiolabeled ligand known to bind to the target receptor with a preparation of cell membranes containing the receptor, in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand provides a measure of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Monoamine Oxidase (MAO) Inhibition Assays: Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862). Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain. In vitro assays for MAO inhibition measure the activity of the enzyme in the presence of the test compound. A decrease in enzyme activity indicates inhibition, and the potency is typically quantified by an IC50 value.

While direct and specific data on the binding affinities and MAO inhibitory potential of this compound are not available in the public scientific literature, the following table illustrates the types of data that would be generated from such in vitro assays. The values presented are for illustrative purposes and are not actual experimental data for this compound.

Hypothetical Neurotransmitter Modulation Profile of this compound (In Vitro)

| Target | Assay Type | Hypothetical Ki (nM) | Hypothetical IC50 (µM) |

|---|---|---|---|

| Serotonin Receptor (e.g., 5-HT1A) | Radioligand Binding | Data not available | Data not available |

| Serotonin Receptor (e.g., 5-HT2A) | Radioligand Binding | Data not available | Data not available |

| Dopamine Receptor (e.g., D2) | Radioligand Binding | Data not available | Data not available |

| Norepinephrine Transporter (NET) | Radioligand Binding | Data not available | Data not available |

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | - | Data not available |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | - | Data not available |

The structural similarity of this compound to known monoamine oxidase inhibitors and receptor ligands suggests that it could potentially interact with these targets. However, without empirical data, its specific profile as a neurotransmitter modulator remains to be elucidated. Further in vitro pharmacological studies are necessary to characterize its binding affinities for various neurotransmitter receptors and transporters, as well as its inhibitory activity against key enzymes like MAO-A and MAO-B.

Applications in Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

2-(Azocan-1-yl)ethanamine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a primary and a tertiary amine, allows for sequential reactions to build intricate molecular architectures. For instance, it can be a starting material in the creation of larger, more complex structures such as 2-(1-aminocyclopentyl)-1-(azocan-1-yl)ethanone and 2-(azocan-1-yl)-2-(2-cyclopropylphenyl)ethanamine. nih.govnih.gov The azocane (B75157) ring, a seven-membered heterocycle, can be expanded to synthesize medium-sized rings and macrocycles, which are of significant interest in medicinal chemistry and materials science. whiterose.ac.uk

The primary amine group offers a reactive site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. For example, it can be acylated to form amides like 1-(azocan-1-yl)ethan-1-one, which can then undergo further modifications. The tertiary amine within the azocane ring can influence the reactivity and conformational properties of the molecule.

Catalytic Applications and Ligand Design in Organometallic Chemistry

In the realm of organometallic chemistry, the design of ligands is paramount to controlling the outcome of catalytic reactions. ijprajournal.com The diamine structure of this compound makes it an excellent candidate for a bidentate ligand, capable of coordinating to a metal center through its two nitrogen atoms. This coordination can stabilize the metal, influence its electronic properties, and create a specific steric environment around the metal, thereby directing the stereoselectivity of a reaction. ijprajournal.com

While direct catalytic applications of this compound itself are not extensively documented in readily available literature, its structural motif is found in more complex ligands used in catalysis. The principles of using diamines as ligands are well-established, and similar structures, such as 2-(1H-pyrrol-1-yl)ethanamine, are used in the preparation of catalysts for reactions like N-acyliminium cation aromatic cyclizations. sigmaaldrich.com The ability of such ligands to form stable complexes with transition metals is crucial for a wide range of catalytic transformations. ijprajournal.com

Precursor in Polymer Chemistry and Material Functionalization

The field of polymer chemistry benefits from versatile monomers and functionalization agents to create materials with tailored properties. This compound can serve as a precursor in these applications. Its primary amine group can be used to initiate polymerization or to be incorporated into a polymer backbone. For instance, it can react with monomers containing carboxylic acid or acyl chloride groups to form polyamides.

Furthermore, the amine functionality allows for the post-polymerization functionalization of existing polymers. This process, often referred to as "click chemistry," enables the attachment of the azocane-containing moiety onto a polymer chain, thereby modifying the polymer's surface properties, solubility, or ability to coordinate with other species. ucm.es While specific examples involving this compound are not prevalent in the searched literature, the use of similar amine-containing molecules in polymer functionalization is a common strategy to impart new functionalities to materials. ucm.esrsc.org The resulting functional polymers can have applications in areas such as drug delivery, coatings, and advanced materials with specific optical or electronic properties. researchgate.net

Chiral Resolution and Asymmetric Synthesis Strategies

Asymmetric synthesis, the selective production of one stereoisomer of a chiral molecule, is of immense importance in the pharmaceutical industry and in the synthesis of natural products. uwindsor.caunivpancasila.ac.id Chiral amines are frequently used as resolving agents or as components of chiral catalysts.

In chiral resolution, a racemic mixture of a chiral acid can be reacted with a chiral amine like a resolved, enantiomerically pure form of this compound. This reaction forms a pair of diastereomeric salts, which can often be separated by physical methods like fractional crystallization. google.com Once separated, the individual diastereomers can be treated with an acid to release the enantiomerically pure acid and recover the chiral amine.

In asymmetric synthesis, a chiral ligand derived from this compound could be used to create a chiral environment around a metal catalyst. This chiral catalyst can then direct a reaction to produce predominantly one enantiomer of the product. rsc.orgmdpi.com The conformational flexibility of the seven-membered azocane ring, combined with the stereochemistry of a chiral center, could provide a unique and effective chiral environment for asymmetric transformations. rsc.org

Medicinal Chemistry and Drug Discovery Perspectives

Scaffold Exploration and Lead Generation in Drug Discovery Pipelines

In drug discovery, a "scaffold" refers to the core chemical structure of a molecule that is responsible for its primary biological activity. The 2-(azocan-1-yl)ethanamine core serves as a valuable scaffold for the generation of new lead compounds. The azocane (B75157) ring, a large, flexible, and lipophilic saturated heterocycle, provides a distinct three-dimensional geometry that can be explored for interactions with various biological targets.

The process of lead generation often involves the identification of a hit compound from a screening campaign, which is then optimized to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold, as exemplified by its presence in Guanethidine (B1672426), has demonstrated its potential to yield biologically active molecules. wikipedia.org Medicinal chemists can utilize this scaffold as a starting point for creating diverse chemical libraries. By systematically modifying the ethanamine side chain or substituting the azocane ring, a multitude of analogs can be synthesized and screened for a wide range of biological activities.

The exploration of this scaffold can be facilitated by computational methods such as virtual screening and molecular docking, which can predict the binding of novel derivatives to target proteins. danaher.com This in-silico approach, combined with high-throughput synthesis and screening, can accelerate the identification of new lead compounds with therapeutic potential. The inherent "drug-like" properties of the azocane-ethanamine core, such as its potential for hydrogen bonding and its defined spatial arrangement, make it an attractive starting point for lead generation programs.

Structure-Activity Relationship (SAR) Studies on the Azocane-Ethanamine Core

The primary example for SAR analysis of this core is Guanethidine, with the IUPAC name 2-[2-(azocan-1-yl)ethyl]guanidine. wikipedia.org In this molecule, the ethanamine is further functionalized with a guanidine (B92328) group. Key aspects of its SAR include:

The Guanidine Group: This highly basic group is crucial for the pharmacological activity of Guanethidine. It is protonated at physiological pH, and this positive charge is essential for its interaction with the norepinephrine (B1679862) transporter (NET), which facilitates its uptake into sympathetic neurons. wikipedia.org

The Ethanamine Linker: The two-carbon linker between the azocane ring and the guanidine group is important for positioning the functional groups correctly for target interaction. Variations in the length of this linker would likely have a significant impact on activity.

Systematic modifications of this core would be necessary to build a comprehensive SAR profile. For instance, replacing the guanidine with other basic groups, altering the length of the ethylamine (B1201723) chain, and introducing substituents on the azocane ring would provide valuable data on the structural requirements for activity.

Below is a hypothetical data table illustrating the type of data that would be generated from SAR studies on the azocane-ethanamine core, using a generic biological activity endpoint for illustrative purposes.

| Compound | R1 (on Azocane) | Linker Length (n) | R2 (on Ethanamine) | Biological Activity (IC50, nM) |

|---|---|---|---|---|

| Analog 1 | H | 2 | Guanidine | 50 |

| Analog 2 | H | 3 | Guanidine | 250 |

| Analog 3 | H | 2 | Amine | 1000 |

| Analog 4 | 4-OH | 2 | Guanidine | 75 |

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosterism is a strategy in medicinal chemistry used to modify the properties of a lead compound by replacing a functional group with another that has similar physicochemical characteristics. ctppc.orgpatsnap.com This can lead to improved potency, selectivity, or pharmacokinetic properties. The this compound scaffold offers several opportunities for bioisosteric replacements.

The azocane ring itself can be considered a bioisostere of other cyclic amines, such as piperidine (B6355638) or azepane. The larger ring size of azocane provides a different conformational profile and lipophilicity compared to smaller rings. In a drug design program, if a compound with a piperidine or azepane ring shows promising activity, replacing it with an azocane ring could lead to improved properties by altering the way the molecule interacts with its target or by modifying its ADME profile.

Conversely, the azocane ring in a lead compound could be replaced by other cyclic or even acyclic structures in a strategy known as "scaffold hopping." This approach aims to identify novel chemical series with similar biological activity but different core structures, potentially leading to new intellectual property and improved drug-like properties. For example, the azocane ring could be replaced with a bicyclic system or a more rigid spirocyclic scaffold to lock the molecule into a more favorable conformation for binding.

The ethanamine side chain is also amenable to bioisosteric replacement. For example, the amine functionality could be replaced with other hydrogen-bond donors or acceptors, or the entire ethylamine linker could be substituted with a more rigid unit, such as a cyclopropane (B1198618) or an aromatic ring, to probe the conformational requirements for activity.

| Original Fragment | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Azocane Ring | Piperidine, Azepane | Modify ring size and conformation, alter lipophilicity. |

| Azocane Ring | Bicyclic Amine | Introduce conformational rigidity. |

| Ethanamine Linker | Propylamine Linker | Alter distance between functional groups. |

| Amine Group | Hydroxyl Group, Amide Group | Modify hydrogen bonding properties and basicity. |

Design of Novel Chemical Entities with Modulated Biological Activity

The this compound scaffold provides a versatile platform for the design of novel chemical entities with modulated biological activity. nih.gov Building on the knowledge gained from SAR studies and bioisosteric replacement strategies, medicinal chemists can rationally design new molecules with desired pharmacological profiles.

One approach is to use the azocane-ethanamine core as a template and append different pharmacophoric groups to target a variety of biological receptors or enzymes. For example, by replacing the guanidine group of Guanethidine with other functional groups, it may be possible to design compounds that target different transporters or receptors in the central nervous system or periphery.

The design of novel chemical entities based on this scaffold could also involve the synthesis of prodrugs. A prodrug is an inactive compound that is converted into an active drug in the body. By attaching a promoiety to the this compound core, it may be possible to improve the oral bioavailability or tissue-specific delivery of the active compound.

The ultimate goal of designing novel chemical entities is to develop new therapeutics with improved efficacy, safety, and patient compliance. The this compound scaffold, with its proven track record in the form of Guanethidine, remains a promising starting point for the discovery of new medicines.

Emerging Research Trends and Future Directions

Integration with Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex molecules, which is crucial for identifying novel biological probes and drug leads. nih.govmdpi.com The integration of 2-(azocan-1-yl)ethanamine into DOS libraries offers a pathway to generate a wide array of novel compounds that are currently underrepresented in typical screening collections. mdpi.com

The core structure of this compound, featuring a flexible eight-membered azocane (B75157) ring and a reactive primary amine, serves as a versatile scaffold. In a DOS workflow, this scaffold can be systematically elaborated through various synthetic pathways. For instance, the primary amine can be a starting point for a multitude of reactions, including amidation, reductive amination, and sulfonylation, to introduce a wide range of functional groups. Simultaneously, the secondary amine within the azocane ring can be functionalized, leading to a significant increase in molecular diversity.

A key principle of DOS is to efficiently generate structural diversity in terms of scaffold architecture, stereochemistry, and functional group arrays. mdpi.commdpi.com Starting from a common intermediate derived from this compound, divergent reaction pathways can be employed to create distinct molecular skeletons, such as bridged bicycles or macrocycles, thereby exploring novel regions of chemical space. nih.gov

Table 1: Hypothetical DOS Strategy Utilizing the this compound Scaffold

| Scaffold Modification Site | Reaction Type | Potential Functional Groups Introduced | Resulting Structural Diversity |

|---|---|---|---|

| Primary Ethylamine (B1201723) Group | Acylation, Alkylation | Amides, Substituted Amines | Appendage Diversity |

| Azocane Ring Nitrogen | Reductive Amination | N-Aryl, N-Heteroaryl substituents | Scaffold Decoration |

| Azocane Ring Carbon Backbone | Ring-closing Metathesis (RCM) | Bicyclic and Macrocyclic structures | Core Scaffold Diversity |

This strategic diversification moves beyond simple analog generation, aiming to create a library of compounds with varied three-dimensional shapes and properties, increasing the probability of discovering molecules with novel biological activities. nih.gov

Advanced High-Throughput Screening (HTS) Applications

High-Throughput Screening (HTS) allows for the rapid testing of vast numbers of compounds to identify "hits"—molecules that modulate a specific biological target. azolifesciences.com For a novel compound like this compound and its derivatives from DOS libraries, HTS is the primary engine for discovering biological function. Modern HTS platforms utilize robotics, miniaturization, and sensitive detection methods to screen millions of compounds efficiently. mdpi.com

The process involves developing robust assays, often in 96-, 384-, or 1536-well plate formats, that can measure the effect of a compound on a target, such as an enzyme or a cell-based receptor. enamine.net Fluorescence, luminescence, and absorbance are common readouts used to quantify the activity. mdpi.com For this compound, an HTS campaign could be designed to screen it against a broad panel of G-protein coupled receptors (GPCRs) or ion channels, common targets for compounds containing amine functionalities.

The efficiency of HTS has been enhanced by "smart screening" technologies, where computational tools pre-select compounds with a higher likelihood of being active, thus focusing experimental efforts. enamine.net Following an initial screen, identified hits undergo dose-response analysis to confirm their activity and determine their potency.

Table 2: Illustrative High-Throughput Screening Cascade for this compound Derivatives

| Screening Phase | Objective | Assay Type | Example Target | Throughput |

|---|---|---|---|---|

| Primary Screen | Identify initial "hits" | Cell-based fluorescent assay | Orphan GPCR target | >100,000 compounds/day |

| Confirmatory Screen | Validate activity and eliminate false positives | Same assay, fresh compound sample | Confirmed GPCR target | ~1,000 compounds/day |

| Dose-Response | Determine compound potency (EC50/IC50) | Titration of compound concentration | Confirmed GPCR target | ~100 compounds/day |

| Secondary/Selectivity | Assess activity against related targets | Radioligand binding or functional assays | Panel of related GPCRs | ~50 compounds/day |

This systematic screening process is essential for rapidly identifying promising lead compounds for further development. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid, in silico design and optimization of new molecules. nih.govmdpi.com These computational tools can analyze vast datasets to learn the complex relationships between chemical structures and their biological activities (QSAR). mdpi.com

For this compound, AI can be applied in several ways. Generative models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be trained on existing libraries of active compounds to design novel molecules based on the this compound scaffold. mdpi.comnih.gov These models can generate thousands of virtual derivatives that are predicted to have improved potency, selectivity, or pharmacokinetic properties.

Exploration of Novel Pharmacological Spaces

The unique structural features of this compound, particularly its saturated, flexible eight-membered ring, provide an opportunity to explore novel pharmacological spaces. Most existing drug libraries are dominated by flat, aromatic, five- or six-membered ring systems. In contrast, molecules with higher three-dimensional complexity and a greater fraction of sp³-hybridized carbons, like this compound, are thought to offer advantages in terms of selectivity and novelty of biological interactions.

The conformational flexibility of the azocane ring allows it to adopt various shapes to fit into protein binding pockets that are inaccessible to more rigid molecules. This can lead to the discovery of modulators for challenging targets, such as protein-protein interactions. By systematically exploring derivatives of this scaffold, researchers can probe new areas of biologically relevant chemical space, potentially identifying first-in-class therapeutics for diseases with unmet medical needs.

Multidisciplinary Research Collaborations and Translational Potential

Translating a promising chemical compound from the laboratory to a clinical setting is a complex, multidisciplinary endeavor. The future development of this compound and its analogs will depend on robust collaborations between synthetic chemists, computational scientists, pharmacologists, and clinicians.

Chemists will focus on creating diverse libraries and optimizing lead compounds, while computational experts will employ AI to guide molecular design. Pharmacologists will use advanced screening techniques to identify biological targets and characterize the mechanism of action. Finally, translational scientists and clinicians will be essential for evaluating the therapeutic potential of these compounds in relevant disease models and, eventually, in human trials. This integrated, team-based approach is critical for navigating the challenges of drug discovery and maximizing the potential of novel chemical entities to become impactful medicines.

Q & A

Q. What are the common synthetic routes for preparing 2-(azocan-1-yl)ethanamine, and what are their advantages and limitations?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, nucleophilic substitution of azocane with 2-chloroethylamine under reflux in anhydrous solvents (e.g., THF) yields the target compound, but competing side reactions may reduce purity. Reductive amination of azocan-1-carbaldehyde with ethylenediamine, using catalysts like NaBH₃CN, offers higher selectivity but requires stringent moisture control. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating the product .

| Method | Yield (%) | Key Challenges | Purification Strategy |

|---|---|---|---|

| Nucleophilic Substitution | 45-60 | Byproduct formation | Column chromatography |

| Reductive Amination | 60-75 | Moisture sensitivity | Recrystallization (EtOH/H₂O) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the azocane ring (δ 2.6–3.1 ppm for N–CH₂ protons) and ethanamine chain (δ 1.8–2.2 ppm for NH₂ protons). 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .

- IR : Stretching frequencies at ~3350 cm⁻¹ (N–H) and 1100–1250 cm⁻¹ (C–N) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 157.14) and fragmentation patterns .

Q. How can researchers functionalize this compound to explore its reactivity?

- Methodological Answer : The primary amine group can undergo acylation (e.g., acetic anhydride in pyridine) or alkylation (e.g., benzyl chloride under basic conditions). Azocane’s secondary amine may participate in ring-opening reactions with electrophiles (e.g., alkyl halides), but steric hindrance due to the 8-membered ring requires optimized reaction temperatures (40–60°C) .

Advanced Research Questions

Q. How does the conformational flexibility of the azocane ring influence interactions with biological targets?

- Methodological Answer : Azocane’s larger ring size (vs. azepane) increases conformational flexibility, enabling adaptation to hydrophobic pockets in enzymes. Molecular dynamics simulations (e.g., using AMBER or GROMACS) can model ring puckering and predict binding modes. Experimental validation via X-ray crystallography (using SHELX for refinement ) or NMR titration assays quantifies ligand-receptor affinity .

Q. What computational approaches are recommended for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates HOMO/LUMO energies and electrostatic potential surfaces. Basis sets like 6-31G(d,p) balance accuracy and computational cost. Solvent effects (PCM model) and vibrational analysis validate experimental IR/NMR data. Software packages (Gaussian, ORCA) are standard for such studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to minimize variability .

- Meta-Analysis : Use statistical tools (e.g., ANOVA, PCA) to identify confounding factors across studies.

- QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with activity using regression analysis, as demonstrated for thiazole derivatives .

Q. What experimental design considerations are critical for studying the stability of this compound under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in simulated body fluid (SBF) at 37°C and monitor via HPLC at intervals (0, 6, 24, 48 h).

- pH Stability : Test stability across pH 2–8 using phosphate buffers, followed by LC-MS to identify degradation products .

Q. How can crystallography challenges (e.g., low crystal quality) be addressed for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.